4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine

説明

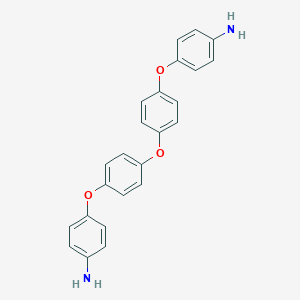

4-(4-(4-(4-Aminophenoxy)phenoxy)phenoxy)benzenamine (CAS 13080-88-1 or 3491-12-1), also known as 4,4′-二(4-氨基苯氧基)二苯醚, is a tetra-aryl ether featuring multiple phenoxy and aminophenoxy groups. Its structure consists of a central benzene ring connected via ether linkages to three additional benzene rings, two of which terminate in primary amine groups . Its high aromaticity and ether linkages confer exceptional thermal stability, making it suitable for high-performance polymers, particularly as a chain extender in polyurethane elastomers .

特性

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenoxy]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c25-17-1-5-19(6-2-17)27-21-9-13-23(14-10-21)29-24-15-11-22(12-16-24)28-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFYRFKAYFZVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Nucleophilic Aromatic Substitution (SNAr)

This approach involves iterative coupling of nitro-substituted aryl halides with phenolic intermediates. For example, 4-chloronitrobenzene reacts with hydroquinone derivatives under basic conditions to form ether linkages. Each SNAr step necessitates:

-

Base : Anhydrous potassium carbonate or sodium hydride.

-

Solvent : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

A critical challenge is regioselectivity, as competing ortho-substitution or over-etherification may occur.

Convergent Fragment Coupling

Pre-synthesized segments (e.g., 4-nitrophenoxy-terminated oligomers) are coupled to a central core. This method reduces step count but demands high-yielding coupling reactions. Palladium-catalyzed Ullmann coupling or Mitsunobu reactions are typical.

Nitro-to-Amine Reduction Methodologies

The final step involves reducing nitro groups to amines. Two catalytic systems are prominent:

Nickel-Organic Amine Catalysis

Adapted from CN105294461A, this system uses nickel powder and diethylamine under high-pressure hydrogen (10–20 atm). Key advantages include:

Reaction Scheme :

Palladium/Carbon-Hydrazine Systems

As detailed in CN102391135A, Pd/C (0.01–0.03 wt%) with hydrazine hydrate reduces nitro groups in ethanol at 68–70°C. Benefits include:

Optimization of Reaction Parameters

Etherification Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (2.0–3.0 eq) | Prevents hydrolysis |

| Solvent | DMAc (bp 165°C) | Enhances solubility |

| Temperature | 130–140°C | Accelerates SNAr |

| Reaction Time | 3–5 hours | Minimizes degradation |

Reduction Conditions

| Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ni + Et₃N | 10–20 | 40–70 | 99.0 | 99.94 |

| Pd/C + N₂H₄ | Ambient | 68–70 | 97.5 | 99.0 |

Industrial-Scale Considerations

Catalyst Recovery

Solvent Selection

Ethyl acetate (Ni system) offers easier recovery vs. ethanol (Pd/C system), reducing costs by ~30%.

Challenges and Innovations

化学反応の分析

4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C24H20N2O3

- Molecular Weight : 388.43 g/mol

- CAS Number : 13080-88-1

The compound features a multi-phenoxy structure with an amino group, which enhances its reactivity and functional versatility. Its chemical properties make it suitable for applications requiring high thermal stability and mechanical strength.

Materials Science

Polyimide Synthesis

TPE-Q serves as a key intermediate in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. Polyimides derived from TPE-Q are utilized in applications such as:

- Flexible Electronics : These materials can withstand high temperatures (up to 500°C), making them ideal for flexible substrates in electronic devices.

- Nanofiltration Membranes : The high-performance polyimides are used in membranes that separate molecules based on size and charge, critical in water purification and chemical processing.

Case Study: Flexible Heat-Resisting Substrates

A study demonstrated that polyimides synthesized from TPE-Q exhibited a dielectric breakdown strength of 440-540 MV/m, making them suitable for use in high-performance electronic devices . The integration of boron nitride with these polyimides further enhanced their thermal conductivity, achieving values up to 2.75 W/m·K .

Pharmaceutical Applications

Drug Delivery Systems

The structural features of TPE-Q allow it to be explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.

Case Study: Enhanced Drug Solubility

Research indicated that TPE-Q could be used to improve the solubility of certain therapeutic agents by forming inclusion complexes. This method has shown promise in increasing the efficacy of drugs used in treating chronic diseases .

Nanotechnology

Nanocomposites

TPE-Q is being investigated for its role in developing nanocomposites that combine organic polymers with inorganic nanoparticles. These composites can exhibit superior mechanical properties and electrical conductivity.

- Application in Sensors : Nanocomposites formed with TPE-Q have been applied in the development of sensors for detecting environmental pollutants due to their enhanced surface area and reactivity.

Case Study: Sensor Development

A project focused on creating a sensor using TPE-Q-based nanocomposites demonstrated significant sensitivity improvements for detecting heavy metals in water samples, showcasing its potential for environmental monitoring .

Electronics

Organic Light Emitting Diodes (OLEDs)

The electron-donating properties of TPE-Q make it an attractive candidate for use in OLEDs. Its incorporation into the light-emitting layer can enhance device efficiency and stability.

- Performance Metrics : Devices utilizing TPE-Q have shown improved luminance and reduced operational voltage compared to traditional materials used in OLEDs.

作用機序

The mechanism of action of 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine involves its interaction with molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . Additionally, the phenoxy groups can participate in π-π stacking interactions, further modulating the compound’s effects .

類似化合物との比較

1,4-Bis(4-aminophenoxy)benzene (CAS 13080-88-1)

- Structure: Contains two 4-aminophenoxy groups linked via a central benzene ring (one fewer phenoxy group than the target compound).

- Properties :

- Lower molecular weight (292.33 g/mol vs. ~384.43 g/mol for the target compound) due to reduced aromatic/ether content .

- Similar thermal stability but lower rigidity, as evidenced by its use in polyurethanes with glass transition temperatures (Tg) ~120–150°C, compared to the target compound’s Tg >200°C .

- Applications : Used in aerospace-grade polymers and adhesives but less effective than the target compound in enhancing mechanical strength in elastomers .

2,2’-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPF6P)

- Structure: Fluorinated diamine with two 4-aminophenoxy groups and a hexafluoropropane core.

- Properties :

- Applications : Superior to traditional chain extenders like MOCA in polyurethane elastomers, but the target compound’s additional ether linkages provide better microphase separation and tensile strength (~40 MPa vs. ~30 MPa for BAPF6P-based elastomers) .

N-(4-((4-((Phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine (UA)

4-(4-Trifluoromethylphenoxy)aniline (CAS 57478-19-0)

- Structure: Single aminophenoxy group with a trifluoromethyl substituent.

- Properties :

- Applications : Intermediate in agrochemicals, contrasting with the target compound’s polymer applications .

Comparative Data Table

| Property | Target Compound | 1,4-Bis(4-aminophenoxy)benzene | BAPF6P | UA (Schiff Base) | 4-(4-Trifluoromethylphenoxy)aniline |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~384.43 | 292.33 | ~552.34 | ~406.45 | 257.22 |

| Thermal Decomposition (°C) | 420–450 | ~400 | ~400 | ~350 | ~300 |

| Glass Transition (°C) | >200 | 120–150 | 180–200 | N/A | N/A |

| Solubility | Low in polar solvents | Moderate in DMF/DMSO | Low in non-fluorinated solvents | Soluble in THF/CHCl₃ | Moderate in acetone |

| Key Applications | High-performance polymers, elastomers | Adhesives, thin films | Fluorinated polymers | Corrosion inhibition | Agrochemical intermediates |

生物活性

4-(4-(4-(4-Aminophenoxy)phenoxy)phenoxy)benzenaMine, also known by its CAS number 13080-88-1, is an organic compound with significant potential in biological applications. Its structure, characterized by multiple phenoxy groups and an amino group, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O3, with a molecular weight of 384.43 g/mol. The compound features a complex arrangement that includes:

- Amino groups : Contributing to hydrogen bonding and electrostatic interactions.

- Phenoxy linkages : Enhancing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups facilitate binding through:

- Hydrogen bonds : Essential for receptor-ligand interactions.

- Electrostatic interactions : Influencing the conformational dynamics of target proteins.

These interactions suggest that the compound may serve as a scaffold for developing new therapeutic agents targeting specific pathways in cancer and other diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing the aminophenyl moiety have shown significant cytotoxicity against various cancer cell lines, including hematological malignancies and solid tumors.

A study evaluated the cytotoxic effects of several analogs against eight receptor tyrosine kinases (RTKs), including:

| Compound | Kinase Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91% |

| Compound 13 | HER-2 | 92% |

These results suggest that modifications to the phenoxy structure can enhance activity against specific kinases, which are critical in cancer progression.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The findings indicate favorable interactions with key proteins involved in tumor growth:

- EGFR : A prominent target in many cancers.

- HER-2 : Overexpressed in certain breast cancers.

The docking results support the hypothesis that structural modifications can optimize binding efficiency and selectivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic compounds. Key steps include:

- Formation of Phenolic Intermediates : Reacting phenols with chloroformic acid anhydride.

- Coupling Reactions : Utilizing nucleophilic substitution to introduce amino groups at specific sites.

Case Studies

Several case studies have highlighted the biological efficacy of structurally related compounds:

-

Study on Receptor Tyrosine Kinases :

- Investigated multiple derivatives for their inhibitory effects on RTKs.

- Found that specific substitutions significantly enhanced inhibition rates.

-

Evaluation in Animal Models :

- Tested compounds in vivo for tumor growth inhibition.

- Results indicated a marked reduction in tumor size compared to control groups.

Q & A

Basic: What are the established synthetic routes for 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine, and how can reaction efficiency be optimized?

The compound is synthesized via multi-step nucleophilic aromatic substitution, typically involving sequential etherification of phenol derivatives with halogenated intermediates. Key challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies include:

- Iterative design : Adjusting reaction time, temperature, and catalyst loading (e.g., K₂CO₃ in DMF at 80–120°C) to improve yields .

- Computational screening : Using quantum chemical calculations (e.g., DFT) to predict reactive sites and optimize substituent placement .

- In situ monitoring : Employing techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic and computational methods are recommended for structural characterization?

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and ether linkages (e.g., δ 6.8–7.2 ppm for aromatic protons; δ 115–125 ppm for C-O bonds) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared spectroscopy : Identification of N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Advanced: How can researchers design factorial experiments to study structure-property relationships?

A 2³ factorial design is recommended to evaluate interactions between variables (e.g., substituent electronegativity, steric effects, and solvent polarity). Example parameters:

- Independent variables : Substituent position, reaction solvent (polar aprotic vs. nonpolar), and catalyst type.

- Response variables : Yield, thermal stability (TGA/DSC), and electronic properties (UV-Vis absorption).

- Data analysis : ANOVA to identify significant factors and interactions. For instance, solvent polarity may dominate over steric effects in determining solubility .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from methodological differences. A systematic approach includes:

- Orthogonal assays : Cross-validate enzyme inhibition results (e.g., fluorescence-based vs. radiometric assays) .

- Control experiments : Test for aggregation or nonspecific binding using dynamic light scattering (DLS) .

- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PCA or clustering) to identify outliers or confounding variables .

Advanced: What computational approaches best predict electronic properties and reactivity for this polyaromatic system?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer interactions. For example, HOMO localization on the aminophenoxy moiety suggests nucleophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., DMSO vs. toluene) to guide crystallization attempts .

- Reactivity descriptors : Use Fukui indices to map electrophilic/nucleophilic sites for functionalization .

Advanced: How can supramolecular interactions (e.g., π-stacking) be experimentally investigated for this compound?

- X-ray crystallography : Resolve crystal packing motifs (e.g., offset π-π interactions vs. hydrogen-bonded networks) .

- TEM/SAXS : Probe self-assembly in solution (e.g., nanofiber formation) .

- Thermodynamic analysis : Measure enthalpy changes via ITC during host-guest interactions .

Advanced: How can AI/ML be integrated with experimental workflows to optimize synthetic protocols?

- COMSOL Multiphysics : Model reaction kinetics and diffusion limitations in flow reactors .

- Active learning algorithms : Prioritize unexplored regions of chemical space by iteratively updating training data with experimental results .

- Predictive modeling : Train neural networks on historical reaction data to forecast optimal conditions (e.g., solvent/catalyst pairs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。